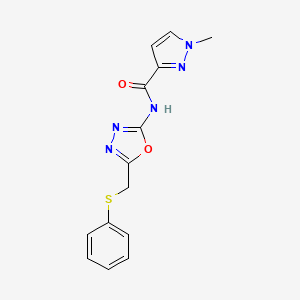

![molecular formula C19H16ClN5O3S B2858199 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-30-0](/img/structure/B2858199.png)

N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide” is a compound that belongs to the class of 1,2,4-triazoles . These compounds are interesting due to their potential chemopreventive and chemotherapeutic effects on cancer . They might also be suitable as antiviral and anti-infective drugs .

Scientific Research Applications

Antimicrobial Activity

Research has identified the significance of pyrazoline and pyrazole derivatives, including those with benzenesulfonamide moieties, in exhibiting antimicrobial properties. These compounds have been synthesized and tested against various bacteria and fungi, showcasing their potential in combating infections. Notably, specific derivatives have demonstrated notable efficacy against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their versatility as antimicrobial agents (Hassan, 2013).

Anti-HIV and Anticancer Activity

Certain sulfonamide derivatives incorporating triazolo and pyridazinyl groups have shown moderate to high anti-HIV and anticancer activities. Preliminary screenings have underscored the therapeutic potential of these compounds, suggesting their utility in developing treatments for HIV and cancer (Brzozowski, 1998).

Anti-asthmatic Activities

The synthesis and evaluation of sulfamoylalkyloxytriazolopyridazines have revealed promising anti-asthmatic properties. These compounds inhibit platelet-activating factor-induced bronchoconstriction in guinea pigs, offering a potential therapeutic avenue for asthma and other respiratory diseases (Kuwahara et al., 1997).

Carbonic Anhydrase Inhibition

A series of benzenesulfonamides with aroylhydrazone, piperidinyl, sulfone, and thiadiazinyl moieties have been investigated for their inhibitory effects on human carbonic anhydrase isozymes. These studies have found low nanomolar activity against certain isozymes, suggesting potential applications in treating conditions associated with carbonic anhydrase activity (Alafeefy et al., 2015).

Antioxidant, Acetylcholinesterase, and Tyrosinase Inhibition

Research into benzenesulfonamides incorporating triazine motifs has explored their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds have shown moderate to high enzyme inhibition, suggesting their relevance in managing diseases such as Alzheimer's and Parkinson's, as well as addressing pigmentation disorders (Lolak et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures, such as other 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors in the biological system . These interactions can lead to a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .

Mode of Action

It is known that many triazole compounds exert their effects through the inhibition of key enzymes involved in the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential interaction with cyclo-oxygenase enzymes . By inhibiting these enzymes, the compound could reduce the production of prostaglandins and leukotrienes, which are involved in inflammation and pain. This could explain the anti-inflammatory and analgesic activities observed for similar compounds .

Result of Action

Based on the potential targets and mode of action, it can be inferred that the compound may have anti-inflammatory, analgesic, and possibly antimicrobial effects .

Properties

IUPAC Name |

N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-16-9-5-4-8-15(16)19-23-22-17-10-11-18(24-25(17)19)28-13-12-21-29(26,27)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIKFONIXYUEKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4Cl)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2858117.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

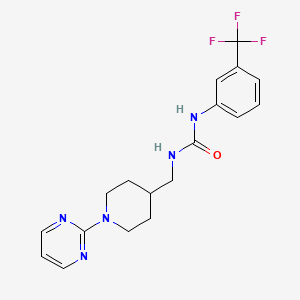

![N-(2,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2858127.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)

![4-Bromophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanesulfonate](/img/structure/B2858131.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)

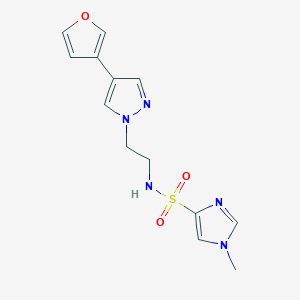

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2858136.png)

![N-[(4-bromophenyl)sulfonyl]carbamic acid methyl ester](/img/structure/B2858139.png)